molecular formula C27H26N2O5 B2804374 ethyl 4-{2-[(2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]acetamido}benzoate CAS No. 850905-56-5

ethyl 4-{2-[(2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]acetamido}benzoate

Cat. No.: B2804374
CAS No.: 850905-56-5
M. Wt: 458.514
InChI Key: YYKDSWWAJMYWCC-UHFFFAOYSA-N
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Description

Ethyl 4-{2-[(2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]acetamido}benzoate is a synthetic organic compound featuring a tetrahydroisoquinoline core fused with a benzyl group at position 2 and an oxygen-linked acetamido-benzoate ester moiety at position 3. The structure combines a rigid tetrahydroisoquinoline scaffold with flexible substituents, making it a candidate for studying structure-activity relationships (SAR) in medicinal chemistry or material science. The ethyl benzoate group enhances solubility, while the acetamido linker may facilitate hydrogen bonding or intermolecular interactions .

Properties

IUPAC Name

ethyl 4-[[2-[(2-benzyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O5/c1-2-33-27(32)20-11-13-21(14-12-20)28-25(30)18-34-24-10-6-9-23-22(24)15-16-29(26(23)31)17-19-7-4-3-5-8-19/h3-14H,2,15-18H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYKDSWWAJMYWCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2CCN(C3=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{2-[(2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]acetamido}benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where a benzylamine derivative reacts with an aldehyde under acidic conditions to form the tetrahydroisoquinoline ring.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the isoquinoline core in the presence of a Lewis acid catalyst.

    Formation of the Ester Group: The ester group can be formed through an esterification reaction, where the carboxylic acid derivative reacts with ethanol in the presence of an acid catalyst.

    Final Coupling Step: The final step involves coupling the isoquinoline derivative with 4-aminobenzoic acid through an amide bond formation, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and process intensification techniques to enhance reaction efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{2-[(2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]acetamido}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific functional groups with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 4-{2-[(2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]acetamido}benzoate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical reactivity and stability.

Mechanism of Action

The mechanism of action of ethyl 4-{2-[(2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]acetamido}benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling and function.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes, such as inflammation and cell proliferation.

Comparison with Similar Compounds

Substituent Variations on the Tetrahydroisoquinoline Core

Example: Ethyl 4-(2-((2-(2-methylbenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamido)benzoate ()

  • Structural Difference: The benzyl group at position 2 of the tetrahydroisoquinoline core is substituted with a 2-methylbenzyl group.
  • However, specific data on solubility or reactivity differences are unavailable in the provided evidence .

Benzoate Ester Derivatives

Example: Ethyl 4-(dimethylamino)benzoate ()

  • Structural Difference: The acetamido group in the target compound is replaced with a dimethylamino group.
  • Functional Impact: In resin cements, ethyl 4-(dimethylamino)benzoate exhibits a higher degree of conversion (DC) and superior physical properties compared to methacrylate-based co-initiators. The dimethylamino group enhances electron-donating capacity, accelerating polymerization reactions. In contrast, the acetamido group in the target compound may prioritize hydrogen bonding over redox reactivity .

Aryloxy-Linked Heterocycles

Example : 4-Phenyl-5-aryloxy-1,2,3-thiadiazoles ()

  • Structural Difference: The tetrahydroisoquinoline core is replaced with a 1,2,3-thiadiazole ring, and the acetamido linkage is substituted with aryloxy/thioaryl groups.
  • Synthetic Methodology : These compounds are synthesized via nucleophilic substitution in DMF with sodium hydride, contrasting with the likely peptide-like coupling required for the acetamido linker in the target compound.

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Notable Properties Reference
Target Compound Tetrahydroisoquinoline 2-Benzyl, 5-acetamido-ethyl benzoate Potential H-bonding, moderate solubility (inferred)
Ethyl 4-(dimethylamino)benzoate Benzoate ester Dimethylamino High DC (76–84%), superior resin strength
4-Phenyl-5-aryloxy-1,2,3-thiadiazoles 1,2,3-Thiadiazole Aryloxy/Thioaryl High thermal stability, agrochemical applications

Research Findings and Implications

  • Reactivity: The acetamido group in the target compound may reduce polymerization efficiency compared to dimethylamino derivatives but improve thermal stability in polymeric matrices .
  • Biological Relevance: Tetrahydroisoquinoline derivatives are associated with kinase inhibition or antimicrobial activity. The benzyl substitution could modulate lipophilicity, affecting cell membrane penetration .
  • Synthetic Challenges : The acetamido linkage requires precise coupling conditions (e.g., EDC/HOBt), whereas aryloxy-thiadiazoles are synthesized via simpler SNAr reactions .

Q & A

Q. Table 1: Comparative Synthesis Yields Under Different Conditions

Reaction StepSolventCatalystYield (%)Purity (HPLC)Reference
Acetamido BridgeDCMDMAP6592%
EsterificationDMFPyridine7888%

Advanced: How can researchers optimize reaction conditions to improve yield and minimize side products in multi-step syntheses?

Answer:

  • Design of Experiments (DoE) : Use fractional factorial designs to screen variables (temperature, solvent, catalyst loading) and identify critical parameters. For example, Response Surface Methodology (RSM) can optimize coupling reactions by balancing steric hindrance and electronic effects .
  • Computational Modeling : Quantum mechanical calculations (e.g., DFT) predict transition states and side-reaction pathways. ICReDD’s reaction path search methods reduce trial-and-error by simulating solvent effects and intermediate stability .
  • In-situ Monitoring : Employ techniques like FT-IR or Raman spectroscopy to track reaction progress and adjust conditions dynamically .

Key Consideration : Side products often arise from over-alkylation or hydrolysis of the ester group. Use anhydrous conditions and inert atmospheres (N₂/Ar) to mitigate these .

Basic: Which spectroscopic techniques are most reliable for confirming the structure of this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identify aromatic protons (δ 6.8–8.2 ppm), methylene groups in the tetrahydroisoquinoline ring (δ 2.5–3.5 ppm), and ester carbonyl (δ 4.1–4.3 ppm for –OCH₂CH₃) .
    • ¹³C NMR : Confirm the carbonyl (C=O) signals at ~170 ppm (amide) and ~165 ppm (ester) .
  • X-ray Crystallography : Resolves stereochemical ambiguities in the tetrahydroisoquinoline core and acetamido linkage .
  • HRMS : Validates molecular weight (expected m/z: ~460 g/mol for C₂₇H₂₈N₂O₅) with <2 ppm error .

Advanced: How should researchers address contradictory data in reported biological activities of structurally analogous compounds?

Answer:

  • Comparative SAR Studies : Systematically vary substituents (e.g., benzyl vs. methyl groups) to isolate structural determinants of activity. For example, 2-methylbenzyl analogs show reduced cytotoxicity compared to 2-benzyl derivatives, suggesting steric effects modulate target binding .
  • Assay Standardization : Replicate experiments across multiple cell lines (e.g., HEK293 vs. HeLa) with controlled conditions (pH, serum concentration) to identify context-dependent effects .
  • Meta-Analysis : Aggregate data from PubChem and ChEMBL to resolve discrepancies in IC₅₀ values. For instance, conflicting reports on kinase inhibition may arise from variations in ATP concentrations during assays .

Q. Table 2: Biological Activity Comparison of Analogous Compounds

Compound ModificationTargetIC₅₀ (μM)Cell LineReference
2-Benzyl-TetrahydroisoquinolineKinase X0.45HEK293
2-Methylbenzyl DerivativeKinase X1.2HeLa

Basic: What solubility characteristics influence the compound’s applicability in biological assays?

Answer:

  • Solubility Profile : The compound is sparingly soluble in aqueous buffers (<0.1 mg/mL in PBS) but dissolves in DMSO (50 mg/mL). Use co-solvents (e.g., PEG-400) or liposomal formulations to enhance bioavailability .
  • LogP Estimation : Predicted LogP ~3.2 (via ChemDraw) indicates moderate hydrophobicity, requiring surfactants (e.g., Tween-80) for in vivo studies .

Advanced: What computational strategies predict the compound’s interaction with biological targets?

Answer:

  • Molecular Docking : AutoDock Vina or Glide simulates binding to protein targets (e.g., kinases). The tetrahydroisoquinoline core occupies hydrophobic pockets, while the acetamido group forms hydrogen bonds with catalytic residues .
  • MD Simulations : GROMACS or AMBER models assess binding stability over 100-ns trajectories. Key interactions (e.g., π-π stacking with Phe residues) are validated through RMSD and hydrogen bond analysis .

Basic: How is the compound’s stability assessed under varying storage conditions?

Answer:

  • Accelerated Stability Studies : Store at 25°C/60% RH and 40°C/75% RH for 1–3 months. Monitor degradation via HPLC; ester hydrolysis is the primary degradation pathway, reducing purity by ~15% at 40°C .
  • Light Sensitivity : UV-Vis spectroscopy (λmax 270 nm) tracks photodegradation. Use amber glass vials and antioxidant additives (e.g., BHT) to prevent radical-mediated decomposition .

Advanced: What methodologies resolve stereochemical uncertainties in the tetrahydroisoquinoline moiety?

Answer:

  • Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to separate enantiomers. Retention times correlate with computed enantiomeric excess (ee >98%) .
  • VCD Spectroscopy : Compare experimental and DFT-simulated vibrational circular dichroism spectra to assign absolute configuration .

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